molecular formula C9H11ClN2O3S B3373093 3-chloro-N-(3-sulfamoylphenyl)propanamide CAS No. 949984-45-6

3-chloro-N-(3-sulfamoylphenyl)propanamide

Cat. No. B3373093
CAS RN: 949984-45-6
M. Wt: 262.71 g/mol
InChI Key: BUYCWNAFYBIKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-sulfamoylphenyl)propanamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.71 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-chloro-N-(3-sulfamoylphenyl)propanamide is 1S/C9H11ClN2O3S/c10-5-4-9(13)12-7-2-1-3-8(6-7)16(11,14)15/h1-3,6H,4-5H2,(H,12,13)(H2,11,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.71 . Other physical and chemical properties such as boiling point and storage conditions were not found in the search results .

Scientific Research Applications

Synthesis and Characterization

The synthesis and comprehensive characterization of sulfonamide compounds, including derivatives similar to 3-chloro-N-(3-sulfamoylphenyl)propanamide, have been reported. These compounds have been synthesized and characterized by various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-ray crystallography. Studies often focus on molecular geometry, vibrational frequencies, chemical shifts, and absorption wavelengths using Density Functional Theory (DFT) methods. Such detailed characterization facilitates understanding the compound's structure-activity relationships, crucial for designing drugs with enhanced efficacy and reduced side effects (Durgun et al., 2016).

Anticancer Activities

Several studies have evaluated the anticancer activities of compounds structurally related to 3-chloro-N-(3-sulfamoylphenyl)propanamide. For instance, the in vitro cytotoxic activity of similar compounds has been tested against various tumor cells, demonstrating significant antiproliferative effects against specific cancer cell lines. These findings highlight the potential therapeutic application of such compounds in cancer treatment, providing a basis for further drug development and clinical trials to explore their efficacy and safety in cancer therapy (El Rayes et al., 2019).

Medicinal Chemistry Applications

Compounds related to 3-chloro-N-(3-sulfamoylphenyl)propanamide have been investigated for their potential medicinal applications, including acting as inhibitors of various enzymes implicated in disease processes. For example, some derivatives have been studied for their inhibitory activity against carbonic anhydrase, which is relevant in conditions like glaucoma. These studies aim to develop new therapeutic agents that can effectively manage diseases by targeting specific molecular pathways involved in their pathogenesis (Winum et al., 2004).

Mechanism of Action

The mechanism of action for 3-chloro-N-(3-sulfamoylphenyl)propanamide is not specified in the search results. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H301, H311, H331, and H341 . These indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . It is classified as a class 6.1 hazard .

properties

IUPAC Name

3-chloro-N-(3-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-5-4-9(13)12-7-2-1-3-8(6-7)16(11,14)15/h1-3,6H,4-5H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYCWNAFYBIKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-sulfamoylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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